(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, have been documented. These compounds are obtained through a three-step substitution reaction. The molecular structures are confirmed by spectroscopy techniques (FTIR, NMR) and X-ray diffraction. Density functional theory (DFT) calculations are used for further analysis, revealing physicochemical properties and consistency with crystallographic data (Huang et al., 2021).
Pharmaceutical and Biological Applications
Research on substituted thiophenes highlights their significance due to a broad spectrum of biological activities, such as antibacterial, antifungal, antioxidant, and antiproliferative properties. These compounds are also utilized in material science applications, including organic electronics and solar cells (Nagaraju et al., 2018).
Advanced Material Science
A study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives exhibiting anti-stress oxidative properties presents a methodology that could be relevant for developing materials or pharmaceuticals with specific functional attributes (Largeron & Fleury, 1998).
Antioxidant Properties
The synthesis and antioxidant evaluation of certain derivatives show significant potential. These compounds are analyzed for radical scavenging activities, demonstrating their effectiveness as antioxidants. This research approach could be applicable for assessing the antioxidant potential of structurally related compounds (Çetinkaya et al., 2012).
Chemical Synthesis and Drug Discovery
Fluorination of fluorophores to enhance photostability and improve spectroscopic properties involves synthetic routes that may be relevant for the modification and analysis of complex organic compounds, including the target compound (Woydziak et al., 2012).
Mechanism of Action
Future Directions
Given the limited information available, future research could focus on elucidating the synthesis, structure, and properties of this compound. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential applications .
Properties
IUPAC Name |
(4-ethylphenyl)-[4-(3-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-3-17-8-10-19(11-9-17)25(28)24-16-27(21-7-5-6-18(4-2)14-21)22-13-12-20(26)15-23(22)31(24,29)30/h5-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJHUSQLPFUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC(=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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